molecular formula C9H18N2O3 B1588387 Ile-Ala CAS No. 24787-73-3

Ile-Ala

Cat. No. B1588387
CAS RN: 24787-73-3
M. Wt: 202.25 g/mol
InChI Key: RCFDOSNHHZGBOY-ACZMJKKPSA-N
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Description

“Ile-Ala” refers to a dipeptide composed of the amino acids isoleucine (Ile) and alanine (Ala). Dipeptides are molecules that consist of two amino acids joined by a single peptide bond . In the context of proteins, “Ile-Ala” would refer to a segment where an isoleucine residue is followed by an alanine residue .


Synthesis Analysis

The synthesis of dipeptides like “Ile-Ala” involves the formation of a peptide bond between the constituent amino acids. This typically occurs through a condensation reaction, where a water molecule is released during the formation of the bond . The synthesis of such peptides can be achieved using standard fluorenylmethyloxycarbonyl methodology, yielding purities above 99% after purification .


Molecular Structure Analysis

The molecular structure of “Ile-Ala” is determined by the properties of its constituent amino acids and the peptide bond that joins them. Detailed investigations of the structural and conformational properties of similar dipeptides have been conducted using a combination of simulation and experimental methods . These studies often involve techniques like all-atom molecular dynamics simulations and scanning electron microscopy .


Chemical Reactions Analysis

The chemical reactions involving “Ile-Ala” are likely to be similar to those involving other dipeptides. For instance, the self-assembly of dipeptides in different solvents has been studied extensively . The strength of the self-assembly propensity of dipeptides in aqueous solutions can vary, with one study finding the order to be Phe-Phe > Ala-Ile > Ala-Ala > Ile-Ile .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ile-Ala” would be influenced by the properties of its constituent amino acids and the peptide bond that joins them. Investigations into the properties of similar dipeptides have been conducted, often involving a range of concentrations and temperatures .

Scientific Research Applications

Isotope Labeling Experiments and Metabolic Engineering

Isotope labeling experiments (ILEs), notably involving carbon-13 (^13C), provide crucial insights for metabolic engineers. These experiments are instrumental in identifying target areas for knockout, overexpression, or media optimization in metabolic engineering processes. This approach has seen application in both academic and industrial laboratories for various purposes, including increasing product formation, uncovering new metabolic functions in uncharacterized organisms, and enhancing metabolic efficiency in cell factories. ILEs, in conjunction with enzyme or metabolic engineering, have been pivotal in elucidating host cell metabolism and in improving product titer, rate, or yield in a directed manner. The ongoing research and future opportunities in this field involve the use of ILEs and ^13C flux analysis for characterizing non-model host organisms and for identifying and subsequently eliminating wasteful byproduct pathways or metabolic bottlenecks (McAtee, Jazmin, & Young, 2015).

Self-Assembly of Dipeptides

The self-assembly of Alanine-Isoleucine (Ala-Ile) and Isoleucine-Isoleucine (Ile-Ile) dipeptides has been extensively studied in both water and methanol solvents, using a combination of atomistic simulations and experimental methods. This research covers a wide range of lengths and timescales and includes techniques like molecular dynamics (MD) simulations and scanning electron microscopy (SEM) experiments. The study reveals the effects of temperature on the formed structures and compares these dipeptides with others like Ala-Ala and Phe-Phe, highlighting the strength of self-assembly propensity in aqueous solutions. Such studies provide valuable insights into the molecular behavior of these dipeptides, which is essential for understanding their potential applications in various fields, including material science and nanotechnology (Rissanou et al., 2020).

Safety And Hazards

The safety and hazards associated with “Ile-Ala” would depend on factors such as concentration, exposure routes, and individual susceptibility. A safety data sheet for a similar compound, “H-ILE-ALA-OH”, suggests that it may require standard safety precautions such as avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-4-5(2)7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFDOSNHHZGBOY-ACZMJKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426565
Record name CHEBI:74062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ile-Ala

CAS RN

24787-73-3
Record name CHEBI:74062
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21,400
Citations
RS Giri, B Mandal - CrystEngComm, 2018 - pubs.rsc.org
… were available in a single Boc-Ile-Ala-OMe, 2, asymmetric unit (… -COOH and H 2 N-Ile-Ala-COOH are different from those of 1 … a white powder of the desired product, Boc-Ile-Ala-OMe (2). …
Number of citations: 15 pubs.rsc.org
C Schmuck, M Heil - ChemBioChem, 2003 - Wiley Online Library
… These calculations suggest the formation of a hydrogen-bonded β-sheet between the tetrapeptide Val-Val-Ile-Ala and our receptors, with additional hydrophobic interactions between …
VV Pak, M Koo, N Lee, MS Kim, DY Kwon - Chemistry of natural …, 2005 - Springer
Several peptides with hypocholesterinemic properties were investigated in order to reveal structure-activity relationships. The semi-empirical AM1 method and molecular dynamics were …
Number of citations: 35 link.springer.com
F Liang, Y Shi, J Shi, T Zhang, R Zhang - European Food Research and …, 2021 - Springer
… A novel tripeptide, IAF (Ile-Ala-Phe) with acceptable bioavailability properties exhibited considerable ACE inhibitory ability with an IC 50 of 19.87 ± 0.50 μM. Molecular docking study …
Number of citations: 13 link.springer.com
IL Karle, M Sukumar, P Balaram - Proceedings of the …, 1986 - National Acad Sciences
An apolar synthetic analog of the first 10 residues at the NH2-terminal end of zervamicin IIA crystallizes in the triclinic space group P1 with cell dimensions a = 10.206 +/- 0.002 A, b = …
Number of citations: 90 www.pnas.org
J Lehmann, A Linden, H Heimgartner - Tetrahedron, 1998 - Elsevier
The synthesis of the decaendothiopeptide BOC-Trp-Ile-Ala-Aib-Ile-ValΨ[CSNH]Aib-Leu-Aib-Pro-OMe is described. The introduction of the thioamide group next to the bulky Aib …
Number of citations: 55 www.sciencedirect.com
C NARAMA, I SEVERSKIY, A YEGOROV - Geographical Studies, 2009 - jstage.jst.go.jp
… past incidence of GLOFs in the Ile Ala-Tau (Zailiyskiy Alatau) … Study area The study area is the Ile Ala-Tau and Kungöy Ala-… On the north flank of the Ile Ala-Tau range, moisture supplied …
Number of citations: 23 www.jstage.jst.go.jp
VV Pak, MS Koo, DY Kwon, TD Kasimova - Chemistry of natural …, 2004 - Springer
… , Ile–Ala–Val–Pro–Thr–Gly–Val–Ala, Leu–Ile–Ala–Val–Pro–Thr–Gly–Val–Ala, with a conserved Ile–Ala–… features of these peptides, the Ile–Ala–Val–Pro and Leu–Ile–Ala–Val–Pro were …
Number of citations: 16 link.springer.com
IL Karle, JL FLIPPEN‐ANDERSON… - … journal of peptide …, 1988 - Wiley Online Library
The structures of two crystal forms of Boc‐Trp‐Ile‐Ala‐Aib‐Ile‐Val‐Aib‐Leu‐Aib‐Pro‐OMe have been determined. The triclinic form (PI, Z= l) from DMSO/H 2 O crystallizes as a …
Number of citations: 45 onlinelibrary.wiley.com
IL KARLE, JL FLIPPEN‐ANDERSON… - … Journal of Peptide …, 1990 - Wiley Online Library
An apolar helical decapeptide with different end groups, Boc‐ or Ac‐, crystallizes in a completely parallel fashion for the Boc‐analog and in an antiparallel fashion for the Ac‐analog. In …
Number of citations: 27 onlinelibrary.wiley.com

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